[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone
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Overview
Description
[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring linked to an imidazole moiety and a pyridine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and imidazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Known for its use in combating bacterial infections.
Uniqueness
What sets [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone apart from similar compounds is its unique structural combination of imidazole, piperidine, and pyridine rings
Properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-17-15-5-4-14(9-19-15)16(22)21-7-2-3-13(11-21)10-20-8-6-18-12-20/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKMUQLPIYMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N2CCCC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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